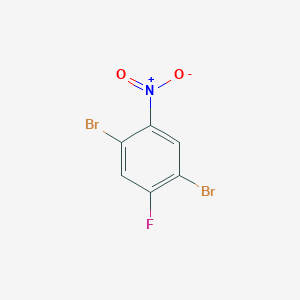

1,4-Dibromo-2-fluoro-5-nitrobenzene

Descripción

Significance of Polyhalogenated Nitroaromatic Scaffolds in Modern Organic Synthesis

Polyhalogenated nitroaromatic scaffolds are of considerable importance in contemporary organic synthesis due to the unique reactivity conferred by the presence of multiple halogen substituents and a nitro group. These functional groups provide a handle for a variety of chemical transformations, making these compounds valuable precursors for pharmaceuticals, agrochemicals, dyes, and polymers. nih.govnumberanalytics.comnih.gov The electron-withdrawing nature of both the halogens and the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a powerful method for forming new carbon-heteroatom and carbon-carbon bonds. nih.govlibretexts.org

Furthermore, the strategic placement of different halogens on the nitroaromatic ring allows for selective and sequential substitution reactions, providing a pathway to highly functionalized and complex molecular architectures. nih.gov These scaffolds are instrumental in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. nih.govnih.govrsc.org For instance, halogenated nitrobenzenes are used as starting materials for the synthesis of phenothiazines, a class of drugs with antipsychotic properties, and anpirtoline, a non-opioid analgesic. nih.gov They are also employed in the production of pesticides such as carbofuran, parathion, and fluorodifen. nih.gov

The Role of Halogen and Nitro Substituents in Directing Chemical Reactivity

The reactivity of a substituted benzene (B151609) ring is governed by the electronic properties of its substituents. Halogens and nitro groups are both electron-withdrawing groups, but they influence the regioselectivity of electrophilic aromatic substitution reactions in different ways.

The nitro group (-NO₂) is a strong deactivating group, meaning it reduces the reactivity of the benzene ring towards electrophiles. lumenlearning.com It is a meta-director, guiding incoming electrophiles to the position meta to itself. youtube.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions, making the meta pathway more favorable.

Halogens, on the other hand, are also deactivating groups due to their inductive electron-withdrawing effect. lumenlearning.com However, they are ortho, para-directors. lumenlearning.compurechemistry.org This is because the lone pairs of electrons on the halogen atom can be donated to the adjacent carbocation in the arenium ion intermediate formed during ortho and para attack, providing a degree of stabilization that is not possible with meta attack. masterorganicchemistry.com

When multiple substituents are present on a benzene ring, the directing effect is generally determined by the most activating group. masterorganicchemistry.com In the case of polyhalogenated nitrobenzenes, where all substituents are deactivating, the position of substitution in electrophilic aromatic substitution can be more complex to predict. In nucleophilic aromatic substitution reactions, the strong electron-withdrawing character of the nitro group significantly activates the ring, making the carbons ortho and para to the nitro group susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com The halogen at these positions then acts as a good leaving group.

Overview of 1,4-Dibromo-2-fluoro-5-nitrobenzene as a Key Synthetic Intermediate

This compound is a polyhalogenated nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring two bromine atoms, a fluorine atom, and a nitro group on a benzene ring, provides multiple reaction sites for further functionalization.

| Property | Value |

| Molecular Formula | C₆H₂Br₂FNO₂ |

| Molecular Weight | 298.89 g/mol |

| CAS Number | 366496-33-5 |

| Appearance | Not specified |

Table 1: Physicochemical Properties of this compound. guidechem.com

Nitration Strategies for Halogenated Benzenes

The introduction of a nitro group onto a halogenated benzene ring is a fundamental process in organic synthesis, typically achieved through electrophilic aromatic substitution. The existing halogen substituents on the aromatic ring influence the rate and regioselectivity of the nitration reaction. Halogens are deactivating groups, meaning they slow down the rate of electrophilic substitution compared to benzene. However, they are also ortho-, para-directors, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the positions adjacent (ortho) or opposite (para) to them. The synthesis of this compound is a clear example of these principles in action.

Electrophilic Aromatic Nitration of 1,4-Dibromo-2-fluorobenzene (B72686)

The most direct method for synthesizing this compound is the electrophilic nitration of its precursor, 1,4-Dibromo-2-fluorobenzene. guidechem.com This reaction involves the introduction of a nitro group onto the benzene ring, a process guided by the electronic effects of the existing halogen substituents.

A specific protocol for this transformation involves reacting 1,4-Dibromo-2-fluorobenzene with a nitrating agent in a specialized solvent system. guidechem.com One reported method utilizes ammonium (B1175870) nitrate as the source of the nitro group, in a reaction medium containing dichloromethane, trifluoroacetic acid (TFA), and trifluoroacetic anhydride (B1165640) (TFAA). guidechem.com This approach yields the desired product, this compound, as a white solid powder with a reported yield of 85% after purification by silica gel column chromatography. guidechem.com

The success of the nitration of 1,4-Dibromo-2-fluorobenzene is highly dependent on carefully controlled reaction conditions. Optimization of parameters such as temperature, the concentration of acids, and reaction duration is crucial for maximizing yield and minimizing the formation of byproducts.

In a documented procedure, the reaction is initiated under cold conditions, with the reagents being combined in an ice bath for 30 minutes. guidechem.com Following the initial cooling and addition of the nitrating agent, the reaction is allowed to proceed at room temperature for an extended period of 24 hours. guidechem.com This temperature progression suggests that the initial phase of the reaction may be highly exothermic and requires cooling to control the rate, while the subsequent, longer period at ambient temperature is necessary for the reaction to proceed to completion. The specific concentrations and ratios of the reagents are precisely defined to achieve the optimal outcome. guidechem.com

Table 1: Optimized Reaction Conditions for the Nitration of 1,4-Dibromo-2-fluorobenzene

| Parameter | Condition |

|---|---|

| Starting Material | 1,4-Dibromo-2-fluorobenzene (19.70 mmol) |

| Nitrating Agent | Ammonium nitrate (25.0 mmol) |

| Solvent/Acid System | Dichloromethane (30 mL), Trifluoroacetic acid (8 mL), Trifluoroacetic anhydride (16 mL) |

| Initial Temperature | Ice bath (stirring for 30 minutes) |

| Reaction Temperature | Room temperature |

| Reaction Time | 24 hours |

| Yield | 85% |

Data sourced from Guidechem. guidechem.com

The directing effects of the existing substituents on the 1,4-Dibromo-2-fluorobenzene ring govern the position of the incoming nitro group. Halogens are ortho-, para-directing groups. In this specific molecule, the potential sites for nitration are positions 3, 5, and 6.

The fluorine atom at C2 directs ortho to C3 and para to C5.

The bromine atom at C1 directs ortho to C6 and para to C5.

The bromine atom at C4 directs ortho to C3 and C5.

All three halogen atoms direct the electrophilic attack towards position C5. This strong, cumulative directing effect results in the highly selective formation of this compound as the major product. The confluence of directing effects to a single position explains the high yield and regioselectivity of this reaction. Nitration systems incorporating acetic anhydride with moderately deactivated systems like halogenobenzenes are known to provide very high selectivity for the para-nitrated product. rsc.org

The use of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is critical in this synthetic protocol. guidechem.com TFA serves as a strong acidic solvent that can facilitate the nitration of deactivated aromatic rings. rsc.orgresearchgate.net Trifluoroacetic anhydride is a powerful dehydrating agent. Its primary role in this context is to react with the nitric acid source (in this case, formed from ammonium nitrate) to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). Novel nitration systems that include nitric acid and trifluoroacetic anhydride are known to be highly active and capable of nitrating deactivated substrates. rsc.org The in-situ generation of the nitronium ion in this medium is essential for the electrophilic aromatic substitution to occur, particularly on a substrate that is deactivated by three halogen atoms.

Alternative Nitration Pathways

While direct nitration is a primary route, other methodologies exist in organic synthesis for the introduction of nitro groups onto aromatic rings.

An alternative strategy for synthesizing nitroaromatics is the oxidation of a corresponding aromatic amine (-NH₂) to a nitro group (-NO₂). This method is valuable when the precursor amine is more readily available or when direct nitration could lead to undesirable side reactions or isomer distributions. Various oxidizing agents have been employed for this transformation, including peracids like peracetic acid and peroxytrifluoroacetic acid. sciencemadness.org

In the context of halogenated systems, the oxidation of a halogenated aromatic amine can be a viable pathway. However, the electronic properties of the halogen substituents must be considered. Halogens are electron-withdrawing groups, which reduce the nucleophilicity of the amino group. sciencemadness.org This can make the oxidation more challenging compared to amines with electron-donating groups. Despite this, the oxidation of aromatic amines to nitro compounds is a well-established transformation that can be applied to halogenated systems under appropriate reaction conditions. researchgate.netnih.govorganic-chemistry.org While not a direct synthesis of this compound from its corresponding amine, this methodology represents a potential alternative approach in a multi-step synthesis, for instance, in the preparation of a required precursor. Another reported synthesis of the target compound starts from 4-bromo-5-fluoro-2-nitroaniline (B129579), which then undergoes a diazotization reaction followed by substitution with bromide, demonstrating the utility of amine precursors in accessing this chemical structure. guidechem.com

An exploration of the synthetic pathways leading to the formation of this compound reveals a variety of chemical strategies. This article focuses exclusively on the methodologies employed to construct this specific poly-substituted aromatic compound, detailing the reactions and precursors involved.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibromo-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFCYQDGGDTTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366496-33-5 | |

| Record name | 1,4-dibromo-2-fluoro-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 1,4-Dibromo-2-fluoro-5-nitrobenzene. This reaction is facilitated by the ability of the substituents to stabilize the negatively charged intermediate formed during the reaction sequence.

Influence of Electron-Withdrawing Groups (Bromine, Fluorine, Nitro) on SNAr Reactivity

The reactivity of an aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups (EWGs). quora.comnumberanalytics.com In this compound, the nitro (NO₂) group is a powerful EWG that strongly activates the ring for SNAr reactions, particularly at the ortho and para positions relative to it. wikipedia.orgyoutube.com This activation occurs because the nitro group can effectively delocalize the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it. wikipedia.orgyoutube.com The bromine and fluorine atoms also contribute to the electron-deficient nature of the ring via their inductive effects. quora.com This cumulative electron withdrawal by the nitro and halogen groups makes the aromatic system highly electrophilic and thus, more susceptible to nucleophilic attack. quora.comyoutube.com

Regioselectivity of Nucleophilic Attack at Bromine and Fluorine Sites

In SNAr reactions, the position of the nucleophilic attack is highly regioselective. For this compound, the fluorine atom is located ortho to the strongly activating nitro group, and one of the bromine atoms is in the para position. Both sites are electronically favored for nucleophilic attack. wikipedia.orgyoutube.com

A key factor in determining which halogen is displaced is the nature of the rate-determining step. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. wikipedia.orgnumberanalytics.com Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic and thus, more susceptible to attack. youtube.com Consequently, fluorine is often the preferred leaving group in SNAr reactions, a trend opposite to that seen in Sₙ2 reactions. wikipedia.orgmasterorganicchemistry.com Therefore, nucleophilic substitution on this compound often occurs selectively at the fluorine position. nih.gov

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

The activated nature of this compound allows it to react with a range of nucleophiles, including amines and thiols. These reactions typically proceed via the displacement of the fluorine atom to yield substituted 4-bromo-5-nitrobenzene derivatives. For example, reactions with primary or secondary amines lead to the formation of N-substituted 4-bromo-2-fluoro-5-nitroanilines, while reactions with thiols produce the corresponding thioethers. beilstein-journals.org The specific product formed depends on the nucleophile and the reaction conditions employed.

Table 1: Examples of SNAr Reactions with this compound

| Nucleophile | General Product Structure |

|---|---|

| Primary/Secondary Amine (R₂NH) | N-substituted-4-bromo-2-fluoro-5-nitroaniline |

| Thiol (RSH) | S-substituted-4-bromo-2-fluoro-5-nitrothioether |

Stereochemical Considerations in SNAr Pathways

The SNAr mechanism proceeds through an addition-elimination pathway involving a planar, achiral Meisenheimer complex intermediate. wikipedia.orgnumberanalytics.com The reaction occurs at an sp²-hybridized carbon of the benzene (B151609) ring and does not involve the formation of a new stereocenter at the reaction site. wikipedia.org As a result, if the starting materials (the aromatic substrate and the nucleophile) are achiral, the resulting product will also be achiral. If a chiral nucleophile is used, its stereochemistry will be retained in the product, but the SNAr reaction itself does not induce chirality on the aromatic ring.

Cross-Coupling Reactions

Beyond SNAr, this compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling at Bromine Centers

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov In this compound, the carbon-bromine bonds are significantly more reactive in this catalytic cycle than the carbon-fluorine bond. whiterose.ac.uk This difference in reactivity allows for selective cross-coupling at the bromine positions.

The two bromine atoms in the molecule are in different chemical environments, which can lead to site-selectivity. nih.gov The C-Br bond at the 4-position is para to the electron-withdrawing nitro group, making it generally more reactive towards the oxidative addition step in the catalytic cycle compared to the C-Br bond at the 1-position. This allows for controlled, stepwise functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve mono- or di-arylation at the bromine centers. cam.ac.uknsf.gov

Table 2: Generalized Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst/Ligand System | Probable Major Product |

|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 4-Aryl-1-bromo-2-fluoro-5-nitrobenzene |

| Alkylboronic Acid (R-B(OH)₂) | PdCl₂(dppf) | 4-Alkyl-1-bromo-2-fluoro-5-nitrobenzene |

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 4-bromo-2-fluoro-5-bromoaniline derivatives. This transformation is fundamental for introducing a versatile amino group that can undergo a wide array of subsequent reactions, such as diazotization or acylation. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the bromine or fluorine substituents.

Catalytic hydrogenation is a common and clean method for reducing nitro groups. commonorganicchemistry.com The reaction typically involves hydrogen gas (H₂) and a metal catalyst.

Palladium on Carbon (Pd/C): This is a highly effective catalyst for the hydrogenation of both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant drawback of Pd/C is its propensity to also catalyze the hydrodehalogenation (removal) of aryl halides, particularly bromides and iodides. commonorganicchemistry.com Therefore, its use with this compound may lead to the undesired loss of one or both bromine atoms.

Raney Nickel: Catalytic hydrogenation with Raney Nickel is also effective for nitro group reduction. commonorganicchemistry.com It is often the preferred catalyst over Pd/C when the substrate contains sensitive halogen substituents, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Gold Clusters: Recent research has explored the use of precisely defined gold clusters for the selective hydrogenation of nitroarenes, which could offer alternative pathways with high selectivity. nih.gov

To avoid the potential for dehalogenation and the need for high-pressure equipment associated with catalytic hydrogenation, several chemical reduction methods are employed. These methods are known for their mild conditions and high chemoselectivity. commonorganicchemistry.comscispace.com

Iron Powder (Fe): The reduction of aromatic nitro compounds using iron powder in the presence of a weak acid (like acetic acid) or a salt (like ammonium (B1175870) chloride) is a classic, reliable, and cost-effective method. commonorganicchemistry.com This method is highly selective for the nitro group and generally does not affect aryl halides. scispace.com Studies have shown the quantitative reduction of 1,4-dibromo-2-nitrobenzene (B110544) to the corresponding amine using iron powder in a solvent mixture. escholarship.org Iron is often considered superior to other metals due to its high tolerance of other sensitive functional groups and the straightforward workup procedures. scispace.com

Tin(II) Chloride (SnCl₂): Stannous chloride is another mild and effective reagent for the selective reduction of nitroarenes to anilines. commonorganicchemistry.com It is particularly useful when other reducible functional groups are present in the molecule. scispace.com

| Method | Reagent/Catalyst | Typical Conditions | Selectivity Notes | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Raney Nickel | Solvent (e.g., Ethanol), RT or elevated temp. | Preferred for halogenated substrates to avoid dehalogenation. | commonorganicchemistry.com |

| Chemical Reduction | Iron (Fe) powder | Acidic medium (e.g., Acetic Acid, NH₄Cl) | High tolerance for halides and other functional groups. | commonorganicchemistry.comscispace.comescholarship.org |

| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) in a polar solvent | Mild conditions, selective for the nitro group. | commonorganicchemistry.comscispace.com |

Photoreduction Mechanisms of Substituted Nitrobenzenes

The photoreduction of nitroaromatic compounds, including substituted nitrobenzenes like this compound, is a significant transformation pathway. This process, often facilitated by photocatalysts such as titanium dioxide (TiO2), involves the reduction of the nitro group. researchgate.net The general mechanism proceeds through a series of intermediates.

Nitrobenzene (B124822) → Nitrosobenzene → N-Phenylhydroxylamine → Aniline (B41778) rsc.org

In the context of this compound, the expected final product of complete photoreduction would be 4,5-Dibromo-2-fluoroaniline. The reaction is often carried out in a solvent like ethanol, which can also act as a hole scavenger, influencing the reaction pathway and byproducts. researchgate.net Studies on similar para-substituted nitroaromatics have shown that the choice of solvent is crucial to avoid the formation of complex condensation products. researchgate.net The process is initiated by photoinduced electrons and can proceed through both a direct, stepwise hydrogenation route and an indirect route involving condensation intermediates like azoxybenzene (B3421426) and azobenzene, especially under certain conditions. rsc.org

Electrophilic Aromatic Substitution (EAS) Reactions

The reactivity of the benzene ring in this compound towards electrophiles is significantly influenced by the electronic properties of its substituents: two bromine atoms, a fluorine atom, and a nitro group.

All substituents on the this compound ring are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. numberanalytics.comminia.edu.eg This deactivation stems from the electron-withdrawing nature of these groups, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. numberanalytics.commasterorganicchemistry.com

The deactivating strength of these substituents can be attributed to two main electronic effects: the inductive effect and the resonance effect.

Nitro Group (-NO₂): The nitro group is a very strong deactivating group. numberanalytics.comminia.edu.eg It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). masterorganicchemistry.comlibretexts.org The positively charged nitrogen atom in the nitro group strongly pulls electrons from the ring. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strongly Deactivating |

| -Br (Bromo) | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Weakly Deactivating |

| -F (Fluoro) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Weakly Deactivating |

The existing substituents on the benzene ring also determine the position at which a new electrophile will attack. This is known as the directing effect.

Nitro Group (-NO₂): The nitro group is a meta-director. minia.edu.egchemguide.co.ukquora.com By withdrawing electron density primarily from the ortho and para positions through resonance, it makes the meta position relatively less deactivated and thus the preferred site for electrophilic attack. libretexts.orgquora.com

Halogens (-Br, -F): Despite being deactivating, halogens are ortho, para-directors. minia.edu.eglibretexts.org Their electron-donating resonance effect, although weaker than their inductive effect, enriches the electron density at the ortho and para positions, stabilizing the carbocation intermediate formed during attack at these positions. libretexts.org

In this compound, the directing effects of the substituents are in opposition. The nitro group directs incoming electrophiles to the positions meta to it (positions 3 and 5, which are already occupied). The fluorine at position 2 and the bromine at position 1 direct to their ortho and para positions. The only available position on the ring is position 6. The fluorine at C-2 and the bromine at C-1 direct ortho to this position. The nitro group at C-5 is meta to this position, and the bromine at C-4 is also meta to it. Therefore, any further electrophilic substitution is strongly disfavored due to the cumulative deactivating effects and steric hindrance, but if it were to occur, it would likely be at the only available position, C-6.

| Substituent | Classification | Directing Effect |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta-directing |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para-directing |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para-directing |

Radical Reactions and Single Electron Transfer Processes

Nitroaromatic compounds can undergo single electron transfer (SET) to form radical anions. The nitrobenzene radical anion, [PhNO₂]•⁻, is a key intermediate in various chemical transformations. acs.org It can be generated through chemical reduction, for instance with sodium metal, or through direct single electron transfer from anionic organic bases. acs.orgchemrxiv.org

The formation of the nitrobenzene radical anion has been confirmed using techniques like electron paramagnetic resonance (EPR) spectroscopy. acs.org These radical anions can be stable in aprotic solvents like dry methyl cyanide. rsc.org The stability and reactivity of halogenated nitrobenzene radical anions can vary. For example, the radical anion of 1-bromo-4-nitrobenzene (B128438) has shown different reactivity in ionic liquids compared to conventional organic solvents, leading to the formation of the nitrobenzene radical anion and bromide ions. rsc.org The anions of ortho-chlorinated nitrobenzenes have been found to be unstable, undergoing decay where the chlorine is replaced by hydrogen. rsc.org Given the structure of this compound, it is expected to form a radical anion under appropriate reducing conditions, and the presence of multiple halogen substituents would influence its stability and subsequent reaction pathways.

Computational Chemistry and Spectroscopic Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties.

Detailed studies on the electron density distribution and electrostatic potential of 1,4-Dibromo-2-fluoro-5-nitrobenzene are not extensively documented. It can be inferred, however, that the high electronegativity of the nitro, fluoro, and bromo substituents would lead to a significant polarization of the molecule. The electron density is expected to be highest around the nitro group and the fluorine atom, creating regions of negative electrostatic potential. The carbon atoms bonded to these electron-withdrawing groups would, in turn, exhibit a more positive electrostatic potential.

A specific HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap analysis for this compound has not been reported in the available literature. Generally, the presence of strong electron-withdrawing groups like the nitro group tends to lower the energy of the LUMO, while the halogens also contribute to lowering both HOMO and LUMO energy levels. A smaller HOMO-LUMO gap is typically associated with higher chemical reactivity and lower kinetic stability.

There is currently no specific Non-Covalent Interaction (NCI) analysis available for this compound in scientific databases. Such an analysis would be valuable in understanding the weak interactions, such as halogen bonding and π-stacking, that could influence the crystal packing and intermolecular interactions of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds.

The ¹H NMR spectrum for this compound has been reported with the following chemical shifts, although detailed interpretation is limited. guidechem.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| 8.19-8.18 | d | 5.43 | Aromatic Proton |

| 7.54-7.53 | d | 6.85 | Aromatic Proton |

Note: The specific assignment of the protons to their positions on the aromatic ring is not provided in the source.

The downfield chemical shifts are consistent with the presence of strong electron-withdrawing groups on the aromatic ring. The observed doublet splitting patterns arise from coupling between adjacent protons.

Detailed experimental ¹³C NMR spectral data for this compound is not currently available in the public domain. Theoretical calculations could provide predicted chemical shifts, which would aid in the analysis of an experimental spectrum. The carbon atoms directly attached to the electronegative substituents (bromine, fluorine, and the nitro group) would be expected to show significant downfield shifts.

¹⁷O NMR Spectroscopy for Nitro Group Characterization and Substituent Effects

Oxygen-17 (¹⁷O) NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of oxygen-containing functional groups, such as the nitro (NO₂) group. huji.ac.ilnorthwestern.edu The chemical shift of the ¹⁷O nucleus is highly sensitive to the electron distribution in its vicinity. huji.ac.il Due to the very low natural abundance and quadrupolar nature of the ¹⁷O isotope, these studies can be challenging, often requiring high concentrations or isotopic enrichment. huji.ac.ilnorthwestern.edu

For nitroaromatic compounds, the ¹⁷O NMR chemical shifts of the nitro group are influenced by the electronic effects of other substituents on the benzene (B151609) ring. tandfonline.com Electron-withdrawing groups and electron-donating groups alter the electron density at the nitro group, which in turn affects the shielding of the oxygen nuclei. tandfonline.comchemistryviews.org In substituted nitrobenzenes, the ¹⁷O nucleus of the NO₂ group in ortho-substituted derivatives typically absorbs at a lower field compared to meta and para isomers. tandfonline.com This is attributed to the direct spatial and electronic interactions between the adjacent substituent and the nitro group.

Table 1: Representative ¹⁷O NMR Chemical Shifts for Nitroaromatic Compounds

| Compound | Chemical Shift (ppm) |

| Nitrobenzene (B124822) | Data not available in search results |

| Hypothetical value for this compound | Expected downfield from nitrobenzene |

This table is illustrative. Specific experimental values for the listed compounds were not found in the provided search results.

Correlation of Chemical Shifts with Electronic Structure

The chemical shifts observed in NMR spectroscopy are directly related to the electronic structure of the molecule. chemistryviews.org For substituted benzenes, both σ- and π-electronic systems play a role in determining the shielding of the nuclei. chemistryviews.orgcore.ac.uk While resonance effects are often invoked to explain chemical shift variations, the influence of the σ-framework can be significant. chemistryviews.org

In nitrobenzene, the downfield shift of proton resonances is primarily determined by the σ-electronic system and the in-plane lone pairs of the oxygen atoms. chemistryviews.org Theoretical calculations, such as those using Density Functional Theory (DFT), are crucial for dissecting these contributions and correlating them with the observed chemical shifts. chemistryviews.orgauremn.org By calculating the magnetic shielding tensors, it is possible to gain a deeper understanding of how the bromo and fluoro substituents in this compound modulate the electronic environment of the nitro group's oxygen atoms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding characteristics. ksu.edu.sa

Vibrational Mode Analysis of Nitro and Halogen Groups

The vibrational spectrum of this compound is expected to exhibit characteristic bands for the nitro (NO₂), carbon-bromine (C-Br), and carbon-fluorine (C-F) groups.

Nitro (NO₂) Group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For nitrobenzene, the asymmetric stretching band typically appears in the region of 1500-1560 cm⁻¹ and the symmetric stretching band is found around 1330-1390 cm⁻¹. researchgate.net The exact positions of these bands are sensitive to the electronic effects of the other substituents on the ring. nih.gov In this compound, the electron-withdrawing halogens would likely shift these frequencies. Bending vibrations of the NO₂ group are also observed at lower frequencies. researchgate.net

Halogen Groups (C-Br and C-F): The carbon-halogen stretching vibrations are also characteristic. The C-F stretching vibration is typically found in the range of 1000-1400 cm⁻¹. The C-Br stretching vibrations occur at lower wavenumbers, generally in the 500-600 cm⁻¹ region. The analysis of these vibrational modes can be aided by computational methods like DFT, which can predict the frequencies and intensities of the vibrational bands. nih.govresearchgate.netnih.govirjet.net

Table 2: Typical Vibrational Frequencies for Functional Groups in Halogenated Nitrobenzenes

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500–1625 researchgate.netijsr.net |

| Nitro (NO₂) | Symmetric Stretch | 1360–1400 ijsr.net |

| Carbon-Fluorine (C-F) | Stretch | 1000–1400 |

| Carbon-Bromine (C-Br) | Stretch | 500–600 |

This table provides general ranges. Specific values for this compound would require experimental data or specific calculations.

Detection of Intermolecular Interactions

In the solid state, intermolecular interactions can influence the vibrational spectra of molecules. rsc.org For nitroaromatic compounds, interactions such as C-H···O hydrogen bonds and π-π stacking can occur. rsc.orgresearchgate.net These interactions can cause shifts in the vibrational frequencies and changes in the peak shapes. For instance, the presence of halogen atoms can lead to halogen bonding, a type of non-covalent interaction that can affect the crystal packing and, consequently, the vibrational spectrum. researchgate.net Computational studies can be employed to model these interactions and predict their effect on the vibrational modes. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Absorption Spectra of Nitrobenzenes and Halogenated Derivatives

The UV-Vis spectrum of nitrobenzene exhibits several absorption bands. nih.govnih.govacs.org A weak band, often attributed to an n→π* transition localized on the nitro group, can be observed at longer wavelengths (around 340-350 nm). nih.govcapes.gov.br More intense bands corresponding to π→π* transitions are found at shorter wavelengths (around 240-280 nm). nih.govacs.org

The introduction of halogen substituents onto the nitrobenzene ring can cause shifts in the positions and intensities of these absorption bands. acs.orgscience-softcon.de These shifts are due to the influence of the halogens on the energy levels of the molecular orbitals involved in the electronic transitions. royalsocietypublishing.org For halogenated nitrobenzenes, the primary absorption bands are typically observed around 210 nm and 260 nm. acs.org The intensity of the band around 260 µm, which is characteristic of the nitrobenzene chromophore, can be affected by steric interactions, particularly with ortho substituents that may cause the nitro group to twist out of the plane of the benzene ring. acs.org

Table 3: General UV-Vis Absorption Maxima (λmax) for Halogenated Nitrobenzenes

| Compound Type | Typical λmax (nm) | Transition Type |

| Nitrobenzene | ~340-350 | n→π* (weak) nih.govcapes.gov.br |

| Nitrobenzene | ~240-280 | π→π* (strong) nih.govacs.org |

| Halogenated Nitrobenzenes | ~310 | Related to hidden transition in nitrobenzene acs.org |

| Halogenated Nitrobenzenes | ~260 | Primary band (characteristic of nitrobenzene chromophore) acs.org |

| Halogenated Nitrobenzenes | ~210 | Primary band acs.org |

This table provides general absorption regions. The specific λmax values for this compound would depend on the solvent and the specific electronic environment of the molecule.

Influence of Substituents on B-bands and C-bands

The ultraviolet-visible (UV-Vis) absorption spectrum of benzene derivatives is characterized by several absorption bands, notably the B-bands (benzenoid) and C-bands (conjugation). The B-bands, typically appearing around 230-270 nm, are fine-structured bands arising from forbidden π→π* transitions within the benzene ring. The C-bands are primary bands that appear at shorter wavelengths, often below 200 nm for benzene itself.

In this compound, the presence of multiple substituents dramatically alters the appearance of these bands. The substituents on the benzene ring cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. up.ac.za

The nitro group, being a powerful chromophore and electron-withdrawing group, extends the conjugation of the π-system. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant red shift of the primary absorption bands. uni-muenchen.de The bromine and fluorine atoms, also being electron-withdrawing (due to their inductive effect), further contribute to this shift. In multi-substituted benzene derivatives, the final position of the electronic transitions is dependent on the relative positioning of these substituents. up.ac.za For instance, in some para-substituted nitro complexes with two electron-withdrawing groups, the primary band can shift to approximately 268 nm. up.ac.za

The combined effect of the two bromine atoms, the fluorine atom, and the nitro group in this compound is expected to cause a substantial bathochromic shift of both the B- and C-bands compared to unsubstituted benzene. The B-band may lose its characteristic fine structure and appear as a broad absorption band at a longer wavelength, potentially overlapping with other transitions.

Solvatochromism and pH Effects on Spectra

Solvatochromism describes the change in the position, intensity, and shape of an absorption band of a compound when the polarity of the solvent is changed. ijcce.ac.irresearchgate.net The UV-Vis spectrum of this compound is expected to exhibit solvatochromism due to the polar nature of the nitro group. The interaction between the solute and solvent molecules can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax). researchgate.netresearchgate.net

In non-polar solvents, the absorption spectrum provides a baseline. As the solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift can be observed. For nitroaromatic compounds, a bathochromic shift is often seen with increasing solvent polarity. sciencepublishinggroup.com This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents. researchgate.net

The pH of the solution can also influence the UV-Vis spectrum, particularly for compounds with acidic or basic functional groups. While this compound does not have a readily ionizable proton, strong acidic conditions can lead to the protonation of the nitro group. stackexchange.com This protonation would increase the electron-withdrawing nature of the group, leading to a further bathochromic shift in the absorption spectrum. stackexchange.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Isotopic Pattern Analysis for Bromine

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). acs.org

This results in a characteristic M, M+2, and M+4 pattern for the molecular ion peak and any fragment ions containing both bromine atoms. For a dibrominated compound, the relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1. acs.orgwhitman.edu This pattern is a clear indicator for the presence of two bromine atoms in the molecule or fragment.

Table 1: Expected Isotopic Distribution for a Dibrominated Fragment

| Ion | Relative Abundance |

|---|---|

| M (containing 2 x ⁷⁹Br) | 1 |

| M+2 (containing 1 x ⁷⁹Br and 1 x ⁸¹Br) | 2 |

This isotopic signature is invaluable for identifying and confirming the structure of brominated compounds in complex mixtures. acs.org

Fragmentation Pathways and Structural Elucidation

In the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides crucial information for structural elucidation. wikipedia.org

For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group or its components. nih.govyoutube.com Key fragmentation steps for this compound would likely include:

Loss of the nitro group: The molecular ion may lose a nitro radical (•NO₂) to form a [M - 46]⁺ ion. youtube.com

Loss of nitric oxide: A common rearrangement followed by the loss of a neutral nitric oxide molecule (NO) can occur, resulting in a [M - 30]⁺ ion. nih.gov

Loss of bromine: Cleavage of a carbon-bromine bond would lead to the loss of a bromine radical (•Br), forming a [M - 79]⁺ or [M - 81]⁺ ion.

Consecutive losses: Subsequent fragmentation of the primary fragment ions can occur, such as the loss of the second bromine atom or other neutral molecules like CO.

The fragmentation pattern will be further complicated by the presence of the fluorine atom, which is generally more strongly bound to the aromatic ring than bromine. By carefully analyzing the masses and isotopic patterns of the fragment ions, the connectivity of the atoms in the original molecule can be deduced.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| ⁷⁹Br |

Applications in Advanced Materials and Precursor Chemistry

Precursor for Pharmaceutical and Agrochemical Intermediates

The structural framework of 1,4-Dibromo-2-fluoro-5-nitrobenzene makes it an important precursor for creating intermediates used in the pharmaceutical and agrochemical industries. The presence of halogen atoms and a nitro group offers versatile handles for various chemical modifications.

This compound is a key starting material for synthesizing more complex organic molecules. The bromine atoms can be readily converted into other functional groups or used in cross-coupling reactions, while the nitro group can be reduced to an amine, which is a common functional group in many biologically active compounds. The fluorine atom can enhance the metabolic stability and binding affinity of the final products.

Two reported synthesis routes for this compound are summarized below, highlighting its preparation from different starting materials.

| Starting Material | Reagents | Solvent | Key Conditions | Yield |

| 1,4-Dibromo-2-fluorobenzene (B72686) | Ammonium (B1175870) nitrate, Trifluoroacetic acid, Trifluoroacetic anhydride (B1165640) | Dichloromethane | Ice bath to room temperature, 24 hours | 85% |

| 4-Bromo-5-fluoro-2-nitroaniline (B129579) | Copper(II) bromide, tert-Butyl nitrite (B80452) | Acetonitrile | Heated to 60°C | 76% |

This table presents data from two distinct synthesis reports for this compound, showcasing different synthetic strategies and their efficiencies. guidechem.com

The synthesis of biologically active compounds often relies on versatile building blocks like this compound. The strategic placement of its functional groups allows for the introduction of various pharmacophores and the construction of scaffolds for new therapeutic agents and pesticides. The transformation of the nitro group and the differential reactivity of the bromine and fluorine atoms are key to its utility in this context.

Functionalization in Polymer Chemistry

While the specific use of this compound in polymer chemistry is not extensively documented in publicly available research, its structural motifs are highly relevant to the field, particularly for advanced materials.

The development of materials for organic light-emitting diodes (OLEDs) often involves aromatic compounds with halogen and nitro groups. These functionalities can be used to tune the electronic properties of the materials. While direct application of this compound in OLEDs is not specified in the reviewed literature, its derivatives could potentially be explored for such purposes.

The electron-withdrawing nature of the nitro and fluorine groups in this compound suggests that its derivatives could be used to create electron-deficient polymers. Such polymers are of interest for applications requiring high electron mobility. Further research would be needed to explore the derivatization of this compound for enhanced electronic properties in polymers.

Development of Advanced Catalytic Systems

The synthesis of novel ligands for advanced catalytic systems is an area where highly functionalized aromatic compounds are of great interest. The bromine atoms on this compound could be transformed into phosphine (B1218219) or other coordinating groups to create ligands for transition metal catalysts. However, specific examples of its use in the development of advanced catalytic systems are not detailed in the available scientific literature.

Compound Properties

| Property | Value |

| Molecular Formula | C₆H₂Br₂FNO₂ |

| Molecular Weight | 298.89 g/mol |

| CAS Number | 366496-33-5 |

| Appearance | White to light-yellow powder or crystals |

| Purity | Typically >97% |

This table summarizes the key physicochemical properties of this compound. guidechem.comsigmaaldrich.com

Role in Material Science Research

The chemical compound this compound is a substituted aromatic molecule with reactive sites that suggest its potential as a building block or precursor in the synthesis of more complex molecules. In the realm of material science, such compounds are often utilized to construct larger, functional materials with specific electronic, optical, or physical properties. However, a comprehensive review of available scientific literature and research databases does not yield specific studies detailing the direct application or significant research findings regarding this compound in the development of advanced materials.

While the individual functional groups—bromo, fluoro, and nitro—are commonly found in precursors for materials like organic light-emitting diodes (OLEDs), organic semiconductors, and conductive polymers, the specific combination and orientation in this compound have not been a prominent subject of published research in these fields. The bromine atoms can serve as leaving groups for cross-coupling reactions, the fluorine atom can enhance electron-accepting properties and stability, and the nitro group is a strong electron-withdrawing group that can be reduced to an amino group for further functionalization.

Despite these characteristics that theoretically make it a candidate for precursor chemistry, there is a notable absence of detailed research findings or data tables in peer-reviewed journals that would elaborate on its role in material science. Searches within prominent material science and chemistry databases for its use in the synthesis of polymers, organic electronics, or other advanced functional materials have not returned specific results.

Therefore, while one can speculate on its potential uses based on its chemical structure, there is currently no established body of research to substantiate its role in material science. The compound remains primarily cataloged as a chemical intermediate available from various suppliers. Further research would be required to explore and establish its utility as a precursor for advanced materials.

Environmental Fate and Transformation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photolysis and hydrolysis. For 1,4-Dibromo-2-fluoro-5-nitrobenzene, these pathways are influenced by the presence of multiple halogen substituents and a nitro group on the aromatic ring.

Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. Nitroaromatic compounds are known to absorb sunlight, which can initiate their degradation. nih.gov The photolysis of these compounds in the environment can be a significant transformation pathway. nih.gov The process often involves the excitation of the nitro group, leading to the formation of reactive intermediates. For instance, the photolysis of nitrophenols has been shown to produce nitrous acid (HONO) and various radical species. rsc.orgacs.org

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. In aquatic environments, the stability of an organic compound is often determined by its resistance to hydrolysis. Aryl halides, such as the bromo- and fluoro- substituents on this compound, are generally resistant to hydrolysis under typical environmental conditions of neutral pH and ambient temperature.

The carbon-halogen bonds on an aromatic ring are significantly stronger and less polarized than in aliphatic halides, making them less susceptible to nucleophilic attack by water. While the presence of a strong electron-withdrawing group like the nitro moiety can activate an aromatic ring towards nucleophilic substitution, this typically requires stronger nucleophiles than water or more extreme conditions of temperature and pH. Therefore, the direct hydrolysis of the carbon-bromine or carbon-fluorine bonds in this compound in natural aquatic systems is expected to be a very slow and likely insignificant degradation pathway.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the environmental breakdown of many persistent organic pollutants. For halogenated nitroaromatics, several microbial strategies have been identified, with reductive dehalogenation being a key mechanism under anaerobic conditions.

Under anaerobic (oxygen-deficient) conditions, a specialized group of bacteria known as organohalide-respiring bacteria can use halogenated compounds as terminal electron acceptors in their metabolism, a process called dehalorespiration. nih.gov This results in the replacement of a halogen atom with a hydrogen atom, a reaction known as reductive dehalogenation. epa.gov

The bacterium Dehalococcoides mccartyi is a key organism known for its remarkable ability to dehalogenate a wide range of halogenated aromatic compounds, including brominated benzenes. Studies on D. mccartyi strain CBDB1 have demonstrated that it can use dibromobenzene congeners as electron acceptors for growth, completely debrominating them to benzene (B151609). This capability is attributed to specialized enzymes called reductive dehalogenases. The presence of these enzymes suggests that microorganisms like D. mccartyi could play a significant role in the bioremediation of sites contaminated with brominated aromatic compounds, including this compound.

Table 1: Reductive Dehalogenase Activity in Dehalococcoides mccartyi strain CBDB1 This table presents the measured activity of reductive dehalogenases in resting cell assays of strain CBDB1 with different brominated aromatic compounds.

| Substrate (Brominated Aromatic) | Reductive Dehalogenase Activity (nkat per mg total cell protein) |

| 1,2,4-Tribromobenzene (B129733) | 2.8 - 13.2 |

| Dibromobenzene congeners | Data indicates activity, specific values vary |

| Monobromobenzene | Data indicates activity, specific values vary |

| Data sourced from studies on D. mccartyi strain CBDB1. The range for 1,2,4-tribromobenzene reflects calculations after cultivation on this substrate. Activities for other congeners were also observed. |

The efficiency and regioselectivity—the specific position on the aromatic ring where the reaction occurs—of reductive dehalogenation are strongly influenced by the electronic properties of the molecule. The nitro group (–NO₂) is a powerful electron-withdrawing group, which decreases the electron density of the aromatic ring. This makes the compound a more favorable electron acceptor, thereby facilitating reductive dehalogenation.

The positions ortho and para to the nitro group experience the greatest decrease in electron density, making them the most likely sites for microbial attack. In this compound, the bromine atom at position 4 is para to the nitro group, while the bromine at position 1 and the fluorine at position 2 are ortho. Additionally, carbon-bromine bonds are generally weaker and more readily cleaved than carbon-fluorine bonds. Catalytic hydrogenation studies have shown that bromides can be selectively reduced much more readily than chlorides or fluorides in the presence of a nitro group. organic-chemistry.org This suggests that microbial reductive dehalogenation of this compound would preferentially remove the bromine atoms over the fluorine atom, likely starting at the highly activated para or ortho positions.

The degradation of this compound can result in a variety of intermediate and final products, depending on the specific pathway.

Reductive Dehalogenation Pathway : The primary products of reductive dehalogenation are sequentially less halogenated compounds. For this compound, this pathway would likely proceed as follows:

this compound → Bromo-fluoro-nitrobenzene + Br⁻

Bromo-fluoro-nitrobenzene → 2-Fluoro-5-nitrobenzene + Br⁻

Potentially, further dehalogenation could remove the fluorine atom, or the nitro group could be reduced.

Nitro Group Reduction : Another common microbial transformation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino (–NH₂) group. nih.gov This can occur before, after, or concurrently with dehalogenation. The resulting halogenated anilines may be more or less toxic and susceptible to further degradation than the parent compound.

Oxidative Pathways : Under aerobic conditions, bacteria may utilize different enzymes, such as dioxygenases, to attack the aromatic ring. This often involves the initial removal of the nitro group and the incorporation of hydroxyl groups, leading to the formation of halogenated catechols (dihydroxybenzenes). nih.govasm.org These catechols can then undergo ring cleavage and be funneled into central metabolic pathways. ethz.chresearchgate.net

The ultimate fate of this compound in the environment is thus a complex function of the prevailing redox conditions and the specific microbial communities present, which determine which of these degradation pathways will dominate.

Persistence and Environmental Mobility of Halogenated Nitrobenzenes

The environmental persistence and mobility of halogenated nitrobenzenes, including this compound, are governed by the complex interplay of their chemical structure and prevailing environmental conditions. While specific studies on this compound are scarce, its behavior can be inferred from research on related nitroaromatic and halogenated compounds.

Nitroaromatic compounds are generally introduced into the environment through anthropogenic activities, being used in the synthesis of products like dyes, pesticides, and explosives. nih.govnih.gov The presence of the electron-withdrawing nitro group, combined with the stability of the benzene ring, renders these compounds resistant to oxidative degradation. nih.gov This inherent recalcitrance is often compounded by their toxicity and potential for reduction into carcinogenic aromatic amines. nih.gov

The halogen substituents on the aromatic ring further influence the compound's persistence. The carbon-fluorine (C-F) bond, in particular, is the strongest single bond in organic chemistry, making fluorinated organic compounds exceptionally stable and often persistent in the environment. nih.govmdpi.com Biodegradation of polyfluorinated compounds is challenging, and direct cleavage of the C-F bond is considered unlikely. mdpi.com Instead, microbial degradation pathways often involve initial metabolic activation at other, more reactive sites on the molecule. This initial transformation can then make subsequent C-F bond cleavage more feasible. mdpi.com

Microbial action is a key factor in the transformation of nitroaromatic compounds. Under anaerobic conditions, microorganisms can reduce the nitro group to a nitroso, then a hydroxylamino, and finally an amino group (an aromatic amine). nih.govarizona.edu These reduction processes have been observed for compounds like 2,4-dinitroanisole (B92663) (DNAN), a replacement for TNT, in anaerobic soil and sludge. arizona.edu Under aerobic conditions, bacteria may utilize different strategies. These can include:

Dioxygenase attack: Insertion of two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov

Monooxygenase attack: Addition of a single oxygen atom to eliminate the nitro group, particularly from nitrophenols. nih.gov

Initial reduction: Reduction of the nitro group to a hydroxylamine, which then undergoes rearrangement to a hydroxylated compound that can be further degraded. nih.gov

The mobility of halogenated nitrobenzenes in the environment is influenced by factors such as soil composition, pH, and water solubility. researchgate.netwho.int Generally, strong sorption to soil and sediment particles reduces their mobility in water. The reduction of nitroaromatics can lead to the formation of intermediates that bind covalently to soil organic matter (humus), effectively immobilizing the contaminant. arizona.edu This process is enhanced under reducing (anaerobic) conditions. arizona.edu

| Factor | Influence on Persistence & Mobility of Halogenated Nitrobenzenes | References |

| Nitro Group | Increases resistance to oxidative degradation. Can be reduced by microbes to form amines. | nih.gov |

| Halogenation (Br, F) | Increases chemical stability, particularly the C-F bond, leading to higher persistence. | nih.govmdpi.com |

| Microbial Activity | Primary driver of transformation. Different pathways exist under aerobic vs. anaerobic conditions. | nih.govarizona.edu |

| Environmental Conditions | Anaerobic conditions favor reductive pathways and immobilization in soil. pH can affect mobility. | arizona.eduresearchgate.net |

Sorption and Transport in Environmental Compartments (Soil, Sediment, Water)

The transport of this compound through the environment is dictated by its partitioning behavior between air, water, soil, and sediment. Sorption is a key process that controls its concentration in the aqueous phase and, consequently, its mobility and bioavailability.

Sorption in Soil and Sediment:

The sorption of nitroaromatic compounds to soil and sediment is a critical process influencing their environmental fate. arizona.edu The extent of sorption is often correlated with the organic carbon content of the soil; higher organic matter generally leads to greater sorption. arizona.edu For the related compound nitrobenzene (B124822), sorption is a primary factor in its distribution in the environment, with an estimated 2% partitioning to soil and sediment in equilibrium models. who.int

Studies on nitroaromatic compounds like 2,4-dinitroanisole (DNAN) show that they can become irreversibly bound to the insoluble fraction of soil organic matter (humus). arizona.edu This immobilization is significantly enhanced under anaerobic conditions, which promote the reduction of the nitro group to an aromatic amine. The resulting amine can then form strong covalent bonds with components of the humus. arizona.edu Given its structure, this compound is expected to exhibit similar behavior, with its hydrophobicity, enhanced by the bromine atoms, likely contributing to significant sorption.

Sorption behavior is often described using isotherm models, such as the Langmuir and Freundlich models, which relate the concentration of a chemical in the liquid phase to the amount sorbed onto a solid phase at equilibrium. For nitrobenzene sorption on carbon nanotubes, a potential sorbent for water treatment, both the Dual-mode model (DMM) and Polanyi−Manes model (PMM) have been shown to fit the experimental data well. mdpi.com

Transport in Water:

Once released into a water body, the transport of a compound like this compound is governed by its water solubility, its tendency to volatilize, and its sorption to suspended solids and sediments. For nitrobenzene, the Henry's law constant suggests that volatilization from water to air will occur, but not rapidly. who.int The estimated half-life for evaporation of nitrobenzene ranges from one day to several weeks. who.int

However, the presence of two bromine atoms in this compound increases its molecular weight and likely lowers its vapor pressure and water solubility compared to nitrobenzene, thereby reducing the rate of volatilization. Strong sorption to sediment would act as a major sink, removing the compound from the water column and limiting its transport downstream. Degradation processes, primarily direct photolysis and microbial biodegradation, also contribute to its removal from the water phase, although these can be slow. who.int

| Parameter | Description | Relevance for this compound | References |

| Soil/Sediment Sorption Coefficient (Koc) | A measure of a chemical's tendency to bind to organic carbon in soil or sediment. | Expected to be significant due to the hydrophobic nature imparted by the bromine and nitro groups, leading to reduced mobility. | arizona.eduwho.int |

| Henry's Law Constant | Indicates the partitioning of a chemical between air and water. | Likely lower than nitrobenzene, suggesting slow volatilization from water. | who.int |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Expected to be low, limiting high concentrations in water but facilitating transport of dissolved fractions. | who.intwho.int |

| Biotransformation | Alteration of the chemical by microorganisms. | Reduction of the nitro group under anaerobic conditions can lead to strong binding to sediment and immobilization. | arizona.edu |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Future research will prioritize the development of more environmentally benign and efficient methods for synthesizing 1,4-Dibromo-2-fluoro-5-nitrobenzene. Current methods often rely on harsh reagents and conditions. guidechem.com For instance, one reported synthesis involves the nitration of 1,4-dibromo-2-fluorobenzene (B72686) using a mixture of trifluoroacetic acid and trifluoroacetic anhydride (B1165640) with ammonium (B1175870) nitrate. guidechem.com Another approach is the diazotization of 4-bromo-5-fluoro-2-nitroaniline (B129579) followed by a Sandmeyer-type reaction with copper(II) bromide. guidechem.com

Key future research directions include:

Green Chemistry Approaches: Investigation into solvent-free reaction conditions or the use of greener solvents to minimize volatile organic compound (VOC) emissions.

Flow Chemistry: The adoption of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processes.

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents to reduce the formation of byproducts and simplify purification. nih.gov The Zinke nitration, which uses sodium nitrite (B80452) to replace bromine with a nitro group on phenols or cresols, exemplifies alternative strategies that could be adapted. nih.gov

Exploration of New Catalytic Systems for Selective Transformations

The multiple reactive sites on this compound make it an ideal substrate for exploring selective catalytic transformations. The differential reactivity of the C-Br bonds and the potential for nucleophilic aromatic substitution of the fluorine atom, coupled with the reducible nitro group, opens avenues for complex molecular architecture.

Future research will likely focus on:

Selective Cross-Coupling Reactions: Developing catalysts, particularly palladium, nickel, or copper-based systems, that can selectively activate one C-Br bond over the other for Suzuki, Heck, or Sonogashira coupling reactions. This would allow for the stepwise introduction of different functionalities. The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene has already been used to create fluorinated para-terphenyls. sigmaaldrich.com

Catalytic Reduction of the Nitro Group: While the reduction of nitroaromatics is a well-established transformation, future work could focus on chemoselective reduction in the presence of the bromo- and fluoro-substituents. mdpi.com Recent advancements in non-noble metal catalysts, such as copper-based systems derived from metal-organic frameworks (MOFs), have shown high efficiency in reducing nitrobenzene (B124822) to aniline (B41778) and could be adapted for more complex substrates. mdpi.com

C-F Bond Activation: While challenging, the selective catalytic activation of the C-F bond for functionalization represents a significant frontier in organofluorine chemistry.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound, theoretical studies can provide deep insights into its properties and reactivity.

Prospective research areas include:

Reactivity and Mechanistic Studies: Using Density Functional Theory (DFT) to calculate bond dissociation energies, predict the most likely sites for nucleophilic or electrophilic attack, and elucidate reaction mechanisms for its various transformations. researchgate.net DFT has been successfully used to calculate the heats of formation and bond dissociation energies for other nitroaromatic compounds. researchgate.net

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Materials Property Simulation: Modeling the electronic and photophysical properties of potential polymers or functional materials derived from this compound to predict their performance in applications like organic electronics.

Investigation of Emerging Applications in Functional Materials

The unique combination of heavy atoms (bromine) and electron-withdrawing groups (fluorine and nitro) suggests that this compound could be a valuable building block for advanced functional materials.

Future investigations could explore its use in:

Organic Electronics: As a monomer or intermediate for the synthesis of conjugated polymers for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). Fluorination of conjugated polymers is a known strategy to tune their electronic properties and improve device performance. whiterose.ac.uk

High-Performance Polymers: Incorporation into polymer backbones could enhance thermal stability and flame retardancy due to the presence of bromine.

Nonlinear Optical (NLO) Materials: The push-pull nature of the nitro group and the polarizable aromatic system could lead to materials with significant NLO properties for applications in photonics and telecommunications.

Comprehensive Environmental Risk Assessment and Remediation Strategies

The presence of bromine and a nitroaromatic core necessitates a thorough evaluation of the environmental fate and potential toxicity of this compound and its derivatives. Nitroaromatic compounds are recognized as a significant class of environmental pollutants due to their widespread industrial use and inherent toxicity. nih.govnih.gov

Future research should be directed towards:

Biodegradation Pathways: Investigating the susceptibility of the compound to microbial degradation. nih.gov While the electron-withdrawing nature of the nitro group makes these compounds resistant to oxidation, some microbes have evolved pathways to mineralize them. nih.gov Research could focus on identifying or engineering microorganisms capable of breaking down this specific polyhalogenated nitroaromatic.

Toxicity and Bioaccumulation Studies: Conducting comprehensive ecotoxicological studies to understand its impact on various organisms and its potential to accumulate in the environment. Many nitroaromatics are known to be hazardous to human health. nih.gov

Advanced Remediation Techniques: Developing effective strategies for the removal of this compound from soil and water. mdpi.com This could include advanced oxidation processes, bioreactor treatments, or phytoremediation. nih.govmdpi.com Isotopic pattern analysis could be a valuable tool for tracking the transformation products of brominated compounds during remediation efforts. acs.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,4-dibromo-2-fluoro-5-nitrobenzene in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations to avoid inhalation exposure .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes and seek medical attention. For eye exposure, use an eyewash station and consult a physician .

- Storage : Store in a cool, dry, ventilated area away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with reference data (e.g., PubChem or NIST Chemistry WebBook) to confirm substituent positions .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (expected: ~292.9 g/mol) and isotopic patterns from bromine atoms .

- Elemental Analysis : Validate bromine, fluorine, and nitrogen content via combustion analysis .

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer :

- Stepwise Functionalization : Start with fluorobenzene derivatives. Introduce nitro groups via nitration (HNO/HSO) at the 5-position, followed by bromination (Br/FeBr) at 1,4-positions. Monitor regioselectivity using TLC .

- Challenges : Competing bromination at ortho/meta positions may occur; use steric or electronic directing groups (e.g., nitro) to control substitution .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Electronic Effects : The nitro group at position 5 is a strong electron-withdrawing group, activating the ring for SNAr at positions ortho/para to it. Fluorine at position 2 directs nucleophiles to position 6 via its -I effect .

- Steric Hindrance : Bromine atoms at positions 1 and 4 may hinder nucleophilic attack at adjacent positions. Use bulky nucleophiles (e.g., tert-butylamine) to probe steric limitations .

- Experimental Design : Perform kinetic studies with varying nucleophiles (e.g., NH, amines) in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor reaction progress via HPLC .

Q. What strategies resolve contradictions in spectral data or reaction yields observed during synthesis?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR, IR, and MS results with computational tools (e.g., Gaussian for predicted spectra) to identify discrepancies caused by impurities or isomerization .

- Yield Optimization : If yields are inconsistent, vary reaction conditions (e.g., temperature, catalyst loading). For example, replace FeBr with AlBr to improve bromination efficiency .

- Case Study : If unexpected byproducts form during nitration, use column chromatography (silica gel, hexane/EtOAc) to isolate intermediates and analyze their structures .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, bromine atoms at positions 1 and 4 are likely sites for Suzuki-Miyaura coupling .

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to predict reaction rates. Higher polarity solvents stabilize transition states in SNAr .

Q. What are the challenges in purifying this compound, and how can they be mitigated?

- Methodological Answer :

- Common Issues : Co-elution of isomers (e.g., 1,3-dibromo derivatives) during column chromatography.

- Solutions :

- Use gradient elution (hexane to dichloromethane) to improve separation .

- Recrystallize from ethanol/water mixtures to remove polar impurities .

- Employ preparative HPLC with a C18 column for high-purity isolation .

Methodological Notes

- Safety Compliance : Always consult SDS documents for hazard-specific protocols (e.g., bromine handling ).

- Data Integrity : Cross-reference experimental results with authoritative databases like PubChem or NIST to minimize errors .

- Ethical Reporting : Disclose synthetic challenges and data contradictions transparently to support reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.